Cas no 476669-27-9 ((2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

The compound (2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile is a structurally complex thiazole derivative with potential applications in pharmaceutical and materials chemistry. Its conjugated system, featuring an ethoxyphenyl and methoxyphenyl substituent, suggests utility in optoelectronic materials or as an intermediate in drug synthesis. The presence of a nitrile group enhances reactivity, enabling further functionalization. The Z-configuration of the prop-2-enenitrile moiety may influence stereoselective interactions in biological systems. This compound’s stability and synthetic versatility make it a candidate for research in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications to optimize physicochemical properties.
(2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile structure
476669-27-9 structure
Product name:(2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:476669-27-9
MF:C21H18N2O2S
MW:362.444823741913
CID:6278469
PubChem ID:7121303

(2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile
    • (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
    • (Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • AKOS005639496
    • 476669-27-9
    • F0760-0158
    • (2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • Inchi: 1S/C21H18N2O2S/c1-3-25-18-9-7-15(8-10-18)11-17(13-22)21-23-20(14-26-21)16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b17-11-
    • InChI Key: TVIDNUMIMPAOCI-BOPFTXTBSA-N
    • SMILES: S1C=C(C2C=CC=C(C=2)OC)N=C1/C(/C#N)=C\C1C=CC(=CC=1)OCC

Computed Properties

  • Exact Mass: 362.10889899g/mol
  • Monoisotopic Mass: 362.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.4Ų
  • XLogP3: 4.7

(2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0158-5μmol
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0158-2μmol
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0760-0158-25mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0760-0158-2mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0760-0158-75mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0760-0158-1mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0158-4mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-0158-50mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0760-0158-100mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0760-0158-40mg
(2Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
476669-27-9 90%+
40mg
$140.0 2023-05-17

Additional information on (2Z)-3-(4-ethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile

Compound CAS No 476669-27-9: (2Z)-3-(4-Ethoxyphenyl)-2-4-(3-Methoxyphenyl)-1,3-Thiazol-2-Ylprop-2-Enenitrile

The compound with CAS No 476669-27-9, known as (2Z)-3-(4-Ethoxyphenyl)-2-4-(3-Methoxyphenyl)-1,3-Thiazol-2-Ylprop-2-Enenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a thiazole ring system, a propenenitrile group, and aromatic substituents with ethoxy and methoxy functionalities. The thiazole ring is a heterocyclic structure that plays a crucial role in determining the compound's electronic properties and reactivity. Recent studies have highlighted the potential of this compound in various applications, particularly in the development of advanced materials and pharmaceuticals.

One of the most notable features of this compound is its aromatic substituents, specifically the 4-Ethoxyphenyl and 3-Methoxyphenyl groups. These substituents not only contribute to the molecule's stability but also enhance its solubility in organic solvents, making it easier to handle in laboratory settings. The presence of the propenenitrile group further adds to the compound's versatility, as it can participate in various types of chemical reactions, including addition and substitution reactions. This makes it a valuable building block in organic synthesis.

Recent research has focused on the electronic properties of this compound, particularly its ability to act as a semiconductor material. Studies have shown that the thiazole ring can significantly influence the molecule's conductivity, making it a promising candidate for use in organic electronics. For instance, researchers have explored its potential as an active layer material in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). The incorporation of aromatic substituents has been found to improve the device's performance by enhancing charge transport properties.

In addition to its electronic applications, this compound has also been investigated for its potential in pharmaceutical chemistry. The thiazole ring is known to exhibit bioactive properties, and recent studies have explored its ability to act as a scaffold for drug design. For example, derivatives of this compound have been tested for their anti-inflammatory and antioxidant activities. The presence of methoxy and ethoxy groups has been found to enhance the molecule's bioavailability, making it a promising candidate for drug development.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have developed efficient synthetic routes that utilize coupling reactions and oxidation techniques to construct the thiazole ring and introduce the necessary substituents. The use of catalysts such as palladium complexes has been instrumental in achieving high yields and purity levels. These advancements have made it possible to scale up production for both research and industrial applications.

Another area of interest is the compound's photophysical properties. Studies have demonstrated that the propenenitrile group can absorb light across a wide range of wavelengths, making it suitable for use in photovoltaic devices. Researchers have also explored its potential as a sensitizer in dye-sensitized solar cells (DSSCs), where it can facilitate electron transfer processes. The incorporation of aromatic substituents has been found to improve the molecule's light-harvesting efficiency, further enhancing its suitability for solar energy applications.

In conclusion, CAS No 476669-27-9 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure, combining a thiazole ring, aromatic substituents, and a propenenitrile group, makes it a versatile building block for organic synthesis. With ongoing research focusing on its electronic, photophysical, and bioactive properties, this compound is poised to play a significant role in advancing both materials science and pharmaceutical chemistry.

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